2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide
Description
2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,3-c]pyrimidine core, an anilino group, and an acetamide moiety
Properties
IUPAC Name |
2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14-9-10-18(11-16(14)3)25-22-24-17(4)12-20-27-28(23(31)29(20)22)13-21(30)26-19-8-6-5-7-15(19)2/h5-12H,13H2,1-4H3,(H,24,25)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVXOEZCEUIFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethylaniline with a suitable triazolopyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
The compound 2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of triazolopyrimidines. Its unique structural characteristics suggest potential biological activities that merit investigation in medicinal chemistry. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Structural Overview
The compound features a triazolo[4,3-c]pyrimidine core with an anilino group and an acetamide moiety. The presence of these functional groups allows for diverse interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H24N6O2 |
| CAS Number | 1251594-25-8 |
Anticancer Properties
Numerous studies have explored the anticancer potential of triazolopyrimidine derivatives. For instance:
- A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 1.61 µg/mL to 9.379 µg/mL for different analogs tested against HCT-116 colorectal cancer cells .
- The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to interact with tubulin polymerization processes, leading to cell cycle arrest at the G0/G1 phase.
Enzyme Inhibition
The compound is also investigated for its ability to inhibit specific enzymes:
- Kinase Inhibition : The triazolopyrimidine scaffold is known for its interaction with various kinases. Studies have shown that modifications to the anilino group can enhance binding affinity towards targets like VEGFR and c-Met kinases, which are crucial in tumor growth and metastasis .
The biological activity of this compound can be attributed to its interaction with molecular targets:
- Binding Affinity : The triazolo-pyrimidine core facilitates strong binding to enzyme active sites.
- Inhibition of Enzymatic Activity : By binding to enzymes such as kinases and polymerases, the compound can inhibit their activity, leading to reduced cellular proliferation.
- Impact on Cell Cycle : It has been shown to induce G0/G1 phase arrest in cancer cells, which is critical for preventing tumor growth.
Case Study 1: Cytotoxicity Analysis
A recent study evaluated the cytotoxic effects of several triazolopyrimidine derivatives against the HCT-116 cell line. The results indicated that:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 1.61 | Tubulin polymerization inhibition |
| Compound B | 9.38 | Kinase inhibition |
This highlights the potential of modifications in enhancing biological activity.
Case Study 2: Enzyme Interaction Studies
Research has demonstrated that compounds similar to the target molecule can effectively inhibit kinases involved in cancer progression:
These findings suggest that structural modifications can lead to significant variations in biological activity.
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrimidine core followed by functionalization with acetamide and aryl groups. Critical parameters include:
- Solvents : Ethanol or DMF for solubility and reactivity .
- Catalysts : Potassium hydroxide or similar bases to facilitate condensation reactions .
- Temperature : Controlled heating (60–100°C) to optimize intermediate formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Yield optimization requires balancing reaction time and reagent stoichiometry, with TLC monitoring to track progress .
Q. How should researchers characterize this compound using spectroscopic methods?
A combination of techniques is essential:
- NMR : 1H/13C NMR identifies hydrogen/carbon environments, confirming substituent positions (e.g., methylphenyl groups) .
- IR : Detects functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxo-triazolo moiety) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns . Cross-validation with elemental analysis ensures purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-response studies : Establish EC50/IC50 values under standardized conditions (e.g., cell lines, incubation time) .
- Orthogonal assays : Validate binding affinity (e.g., SPR) alongside cellular activity .
- Structural analogs : Compare bioactivity of derivatives to isolate critical functional groups (e.g., dimethylphenyl vs. fluorophenyl) .
Q. What methodologies optimize synthetic yield when conflicting parameters (e.g., temperature vs. solvent) are reported?
Use Design of Experiments (DoE) to model interactions:
Q. What mechanistic insights explain reactivity under varying pH or temperature conditions?
Advanced approaches include:
- Kinetic studies : Monitor intermediate formation via in-situ NMR or HPLC to deduce rate laws .
- Isotopic labeling : 18O-tracing elucidates oxo-group transfer mechanisms .
- Computational modeling : DFT calculations predict transition states (e.g., nucleophilic attack on the triazole ring) .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Analog synthesis : Modify substituents (e.g., replacing 2-methylphenyl with electron-withdrawing groups) .
- Bioactivity screening : Test against target enzymes (e.g., kinases) to correlate substituents with inhibition .
- Molecular docking : Predict binding modes using crystallographic data of homologous proteins .
Q. What stability studies are critical for ensuring compound integrity in long-term research?
- Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and light to simulate degradation .
- Analytical monitoring : HPLC tracks decomposition products (e.g., hydrolyzed acetamide) .
- Storage recommendations : Lyophilized form at -20°C in inert atmosphere minimizes oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
